4-(Boc-amino)-1-cyclopropyl-piperidine

説明

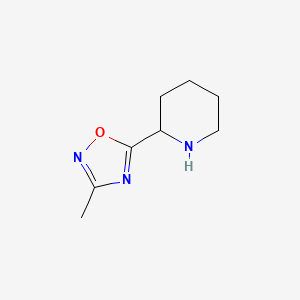

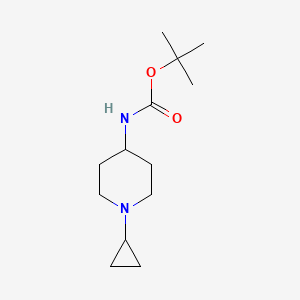

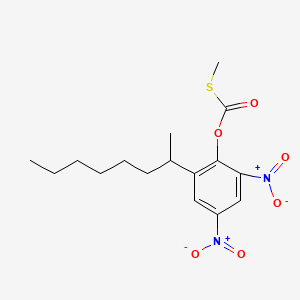

4-(Boc-amino)-1-cyclopropyl-piperidine (4-BOC-CPP) is an important synthetic compound that has been used in various scientific research applications. It is a cyclopropyl-piperidine derivative that consists of a cyclopropyl ring and a piperidine ring that is connected by a methylene bridge. The compound is also known as 4-BOC-CPP, 4-BOC-CPP-OH, and 4-BOC-CPP-H. It has been used as a building block for the synthesis of various compounds and as a substrate for various biochemical and physiological studies.

科学的研究の応用

Dipeptidyl Peptidase IV Inhibitors

4-(Boc-amino)-1-cyclopropyl-piperidine has been explored as a precursor in the synthesis of dipeptidyl peptidase IV (DPP IV) inhibitors, which are crucial for the treatment of type 2 diabetes mellitus. DPP IV inhibitors work by preventing the degradation of incretin hormones, thereby enhancing insulin secretion. The compound's structural features make it suitable for developing potent DPP IV inhibitors with minimal side effects and improved pharmacokinetic profiles (Laura Mendieta, T. Tarragó, E. Giralt, 2011).

Antineoplastic Agents

Another critical application is in the synthesis of novel antineoplastic agents. This compound derivatives have shown potential as drug candidates with cytotoxic properties against various cancer cells. These compounds exhibit tumor-selective toxicity and can act as modulators of multi-drug resistance, highlighting their significance in cancer therapy (Mohammad Hossain, Carlos E Enci, J. Dimmock, U. Das, 2020).

Synthesis of Cyclic Compounds

The compound has been used in the synthesis of cyclic compounds containing aminobenzenesulfonamide, showcasing its versatility in creating complex molecular architectures. These synthesized compounds are valuable in pharmaceutical development, offering a range of biological activities and potential therapeutic applications (Kyosuke Kaneda, 2020).

Ligands for D2-like Receptors

Additionally, derivatives of this compound have been investigated for their role as ligands for D2-like receptors, important in the treatment of neuropsychiatric disorders. This application is crucial for developing new antipsychotic medications with improved efficacy and reduced side effects (D. Sikazwe, Nancy T. Nkansah, R. Altundas, Xue Y. Zhu, B. Roth, V. Setola, S. Ablordeppey, 2009).

特性

IUPAC Name |

tert-butyl N-(1-cyclopropylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-6-8-15(9-7-10)11-4-5-11/h10-11H,4-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPWESLNMUXZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609857 | |

| Record name | tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534595-68-1 | |

| Record name | tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)

![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)

![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)